CAY10650
Overview
Description
CAY10650 is a highly potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), with an inhibitory concentration (IC50) value of 12 nanomolar . Cytosolic phospholipase A2 alpha specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Mechanism of Action
Target of Action
The primary target of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid is cytosolic phospholipase A2α (cPLA2α) . cPLA2α specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This enzyme plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both of which are important mediators of the inflammatory process .
Mode of Action
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid acts as a highly potent inhibitor of cPLA2α . It suppresses the formation of lipid droplets and the secretion of Prostaglandin E2 (PGE2) . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells .
Biochemical Pathways
By inhibiting cPLA2α, 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation . By suppressing the activity of cPLA2α, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in dmf and dmso .
Result of Action
The molecular and cellular effects of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid’s action include the inhibition of cPLA2α and the suppression of lipid droplets formation and PGE2 secretion . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells . These actions result in strong anti-inflammatory effects .
Action Environment
It is known that the compound demonstrates strong anti-inflammatory effects when applied topically at a dose of 01 mg/ear in a mouse model of acute irritant contact dermatitis .
Biochemical Analysis
Biochemical Properties
CAY10650 interacts with the enzyme cPLA2α, which specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This interaction plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a cPLA2α inhibitor. By inhibiting cPLA2α, this compound can suppress the formation of lipid droplets and the secretion of PGE2 . These effects can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cPLA2α and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular processes, particularly those related to inflammation and lipid metabolism .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway through its interaction with cPLA2α
Preparation Methods
The synthetic routes and reaction conditions for CAY10650 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of indole derivatives and subsequent functional group modifications . Industrial production methods typically involve multi-step organic synthesis, purification, and characterization to ensure high purity and potency .
Chemical Reactions Analysis
CAY10650 undergoes various chemical reactions, primarily focusing on its interaction with phospholipase enzymes. The compound is known to inhibit the formation of lipid droplets and the secretion of prostaglandin E2 (PGE2) in neutrophils . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at specific pH levels . The major products formed from these reactions are typically the inhibited forms of the target enzymes and reduced levels of inflammatory mediators .
Scientific Research Applications
CAY10650 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the inhibition of cytosolic phospholipase A2 alpha and its effects on lipid metabolism
Medicine: Investigated for its potential therapeutic effects in conditions involving excessive inflammation, such as acute irritant contact dermatitis and acanthamoeba keratitis
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications
Comparison with Similar Compounds
CAY10650 is unique in its high potency as a cPLA2α inhibitor with an IC50 value of 12 nanomolar . Similar compounds include:
AACOCF3: Another potent cPLA2α inhibitor, but with different structural properties and potency levels.
Halopemide: A potent inhibitor of phospholipase D, also used in psychotropic research.
This compound stands out due to its specific inhibition of cPLA2α and its strong anti-inflammatory effects when applied topically .
Properties
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10650?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How does this compound affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?
A2: The research by [] demonstrates that this compound significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, this compound disrupts this signaling cascade and ultimately reduces ANP secretion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.